(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester
CAS No.: 204254-94-4
Cat. No.: VC21145793
Molecular Formula: C15H26O7S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204254-94-4 |
|---|---|
| Molecular Formula | C15H26O7S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate |
| Standard InChI | InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1 |
| Standard InChI Key | CNFGUAGRJCDUDT-MGPQQGTHSA-N |
| Isomeric SMILES | CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C |
| SMILES | CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C |
| Canonical SMILES | CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C |
Introduction
Overview of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester
(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester is a complex organic compound with significant relevance in medicinal chemistry. It is characterized by a cyclohexene ring that incorporates various functional groups, including hydroxy and methylsulfonyloxy groups. This compound is known for its potential biological activities, particularly as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in the treatment of viral infections like avian influenza.
Synthesis and Preparation Methods
The synthesis of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple synthetic routes that require specific solvents, catalysts, and temperature controls to achieve high purity and yield.
Synthetic Routes
Common synthetic methods for this compound include:
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Multi-step synthesis: Involves sequential reactions where intermediates are purified before proceeding to the next step.
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Use of catalysts: Catalysts play a crucial role in enhancing reaction rates and selectivity.
Industrial Production
For large-scale production, optimized reaction conditions are essential to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated systems may be employed to ensure efficiency and consistency in product quality.
Biological Activity
The biological activities of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester are primarily linked to its interaction with specific enzymes and receptors.
Mechanism of Action
This compound has been investigated for its potential as a neuraminidase inhibitor, which is crucial for preventing the replication of certain viruses, including strains of influenza.
Applications
Given its structural properties and biological activities, this compound has potential applications in:
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Medicinal Chemistry: As an intermediate in synthesizing antiviral drugs.
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Research: Used as a model compound for studying enzyme-catalyzed reactions.
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